Alfaxalone

Anesthesiology Preclinical Safety Therapeutic Index

Veterinary & neuropharmacology researchers requiring GABAA receptor modulation with minimal cardiorespiratory compromise face limited options beyond propofol-a drug linked to prolonged feline recovery, Heinz body anemia, and significant hemodynamic depression. Alfaxalone directly resolves these limitations with validated quantitative advantages. • Superior Therapeutic Index: LD50/ED50 ratio exceeds 30 vs. ~6 for propofol, enabling safer repeat-bolus and TIVA protocols in cats. • Hemodynamic Stability: Maintains higher systolic arterial pressure in hemorrhagic shock models; preserves respiratory rate (+7.3 breaths/min) and lowers EtCO2 (-0.8 kPa) vs. propofol during spontaneous ventilation. • Route Flexibility: Cyclodextrin formulation permits intramuscular administration for fractious animals-an option unavailable with lipid-emulsion propofol.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 23930-19-0
Cat. No. B1662665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlfaxalone
CAS23930-19-0
Synonymsalfaxalone
alfaxolone
alphaxalone
alphaxalone, (3alpha)-isomer
alphaxalone, (3alpha,5beta)-isomer
alphaxalone, (3beta,5alpha)-isomer
alphaxalone, (3beta,5beta)-isomer
delta(16)-alfaxalone
hydroxy-5 alpha-pregnane-11,20-dione
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1
InChIKeyDUHUCHOQIDJXAT-OLVMNOGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alfaxalone: Anesthetic Overview


Alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione) is a synthetic neuroactive steroid that acts as a positive allosteric modulator (PAM) of the GABAA receptor [1]. Its mechanism involves enhancing the inhibitory effects of GABA, leading to neuronal hyperpolarization, unconsciousness, and muscle relaxation [2]. As a highly lipophilic molecule, it requires a specialized cyclodextrin-based formulation to achieve water solubility for safe intravenous or intramuscular administration [3].

GABAA receptor modulation studies
Neuroactive steroid mechanism research
Cyclodextrin-based formulation development

Alfaxalone: Substitution Failure


While alfaxalone, propofol, etomidate, and other GABAA receptor modulators share a common endpoint of hypnosis, their quantitative profiles in therapeutic index, cardiorespiratory stability, and formulation tolerance diverge significantly. Alfaxalone's safety margin in rodent models (LD50/ED50 ratio) is over 6-fold higher than propofol's [1]. Clinically, its use in cats avoids the prolonged recovery and Heinz body formation associated with propofol continuous rate infusion [2]. Furthermore, its unique cyclodextrin formulation eliminates the risk of anaphylactoid reactions seen with its predecessor (Cremophor EL-based Althesin) and avoids the microbial growth and injection pain issues common to propofol's lipid emulsion [3]. Generic selection without these quantitative performance metrics can lead to compromised safety or off-target effects.

Alfaxalone (this product)
Reported wider therapeutic index in rodent models; cyclodextrin-based aqueous solution
Typical Substitutes
Propofol, etomidate: lipid emulsion or other formulation; narrower safety margin profiles
Safety margin differences may alter endpoint interpretation in hypoxia or hemorrhage models; formulation mismatch can introduce injection-site variables.
Hemodynamic profile
Reported lower hypotension incidence; maintains cardiac output in pig hemorrhage model
Substitute risk
Propofol: pronounced vasodilation and negative inotropy; may confound cardiovascular endpoints
Hemodynamic response may not transfer; verify target species and model before substitution.

Alfaxalone: Comparative Evidence


Therapeutic Index vs. Propofol

In a standardized rat model, the therapeutic index (LD50/ED50) of alfaxalone formulated in sulfobutyl-ether-β-cyclodextrin (PHAX) is substantially higher than that of propofol. The ED50 for loss of righting reflex was 2.8 mg/kg for alfaxalone (PHAX) versus 4.6 mg/kg for propofol, while the LD50 exceeded 84 mg/kg for PHAX compared to 27.7 mg/kg for propofol [1]. This translates to a >30-fold safety margin for the modern alfaxalone formulation compared to a ~6-fold margin for propofol.

Therapeutic Index
Head-to-head
PHAX >30 vs Propofol ~6 (rat model; LD50/ED50)
Reported wider safety margin; supports safety endpoint differentiation in rodent models.
Model species may influence translation; class-specific index.
Anesthesiology Preclinical Safety Therapeutic Index

Hemodynamic Stability vs. Propofol

In a Phase 1c human trial and corroborated by veterinary reviews, alfaxalone (PHAX) demonstrated significantly less cardiovascular depression compared to propofol [1]. Specifically, the incidence of hypotension (mean arterial pressure decrease >30%) was markedly lower with alfaxalone. In veterinary sources, alfaxalone is consistently noted to cause 'minimal or no cardiovascular effects' or 'less cardiovascular depression' relative to propofol, with propofol showing a more pronounced negative inotropic effect and vasodilation [2].

Hemodynamic Stability
Head-to-head
Lower hypotension incidence; higher SAP in pig hemorrhage model (P < 0.05)
Supports cardiovascular endpoint monitoring in hypotensive research models.
Model-dependent; verification in target species recommended.
Cardiovascular Pharmacology Veterinary Anesthesia Hemodynamics

Respiratory Depression vs. Propofol

In a direct comparative study in pigs, alfaxalone-based total intravenous anesthesia (TIVA) resulted in significantly better preservation of respiratory function compared to propofol-based TIVA. Alfaxalone-treated pigs maintained a higher respiratory rate (by 7.3 breaths/min) and lower end-tidal CO2 (by 0.8 kPa), indicating less hypoventilation [1].

Respiratory Depression
Head-to-head
+7.3 breaths/min, -0.8 kPa PE′CO2 vs propofol (pig, spontaneous ventilation)
Reported respiratory preservation; relevant for spontaneous ventilation study endpoints.
Co-administered with ketamine/dexmedetomidine; may differ with other regimens.
Respiratory Physiology Comparative Anesthesia Pulmonary Function

Cyclodextrin Formulation Safety

Alfaxalone's intrinsic water insolubility historically required formulation in Cremophor EL (Althesin), which caused significant anaphylactoid reactions and led to market withdrawal [1]. The modern formulation uses 2-hydroxypropyl-β-cyclodextrin (HPBCD) or sulfobutyl-ether-β-cyclodextrin (SBECD) to create a true aqueous solution [2]. This not only eliminates Cremophor-related hypersensitivity but also prevents the pain on injection and supports microbial growth seen with propofol's lipid emulsion [3].

Formulation Safety
Class-level
PHAX LD50 >84 mg/kg vs Cremophor EL 43.6 mg/kg vs propofol 27.7 mg/kg (rat)
Supports formulation-dependent safety endpoint review; cyclodextrin complexation may avoid anaphylactoid response.
Formulation-specific; do not extrapolate to other neurosteroid carriers.
Pharmaceutical Formulation Drug Delivery Safety Pharmacology

GABAA Receptor Modulation vs. Allopregnanolone

While both are neuroactive steroids, alfaxalone demonstrates a distinct potency profile at the GABAA receptor compared to the endogenous neurosteroid allopregnanolone. In chick optic lobe membranes, alfaxalone enhances [3H]flunitrazepam binding with an EC50 of 6.56 ± 0.86 µM and an Emax of 62.98 ± 3.73%, whereas allopregnanolone is more potent (EC50 1.18 ± 0.12 µM) and more efficacious (Emax 82.18 ± 5.80%) [1].

Receptor Modulation
Head-to-head
EC50 6.56 ± 0.86 µM, Emax 62.98% vs allopregnanolone EC50 1.18 µM, Emax 82.18%
Reported partial modulator profile; supports GABAA subtype selectivity and pharmacodynamic studies.
Chick optic lobe model; may differ in mammalian receptor assemblies.
Neuropharmacology Receptor Binding Mechanism of Action

Elimination Half-Life Profile

Alfaxalone exhibits rapid, species-dependent clearance, which dictates its use as an ultra-short-acting anesthetic. In dogs, the plasma elimination half-life (t½) is approximately 25 minutes at a dose of 2 mg/kg, while in cats it is approximately 45 minutes at a dose of 5 mg/kg [1]. This rapid clearance contrasts with propofol's context-sensitive half-time in cats, which leads to prolonged recovery after continuous infusion [2].

Elimination Half-Life
Cross-study
Dog ~25 min, Cat ~45 min, Foal 22.8 min; propofol prolonged in cats
Supports species-specific PK model development; rapid clearance may avoid accumulation in infusion protocols.
Data from independent studies; direct head-to-head PK comparisons limited.
Pharmacokinetics Veterinary Medicine Metabolic Clearance

Alfaxalone: Application Scenarios


Feline Anesthesia: Renal & Hepatic Compromise

For cats requiring total intravenous anesthesia (TIVA) or repeated boluses, alfaxalone is scientifically indicated over propofol. The quantitative evidence shows propofol leads to prolonged recovery due to context-sensitive half-time and impaired glucuronidation in cats, whereas alfaxalone maintains a short, linear elimination half-life (~45 min) and does not cause Heinz body anemia [1][2]. Its higher therapeutic index (>30 vs. ~6) and lower cardiovascular depression further support its selection in this species [3].

Field Anesthesia: Spontaneous Breathing

In scenarios where mechanical ventilation is unavailable (e.g., field immobilization, short diagnostic procedures), alfaxalone is preferred due to its quantifiably lower respiratory depression. Data from a pig model demonstrates alfaxalone preserves a higher respiratory rate (+7.3 breaths/min) and lower end-tidal CO2 (-0.8 kPa) compared to propofol [4]. This translates to a reduced risk of clinically significant hypercapnia and hypoxemia during spontaneous ventilation.

Induction in Hemodynamic Instability

Alfaxalone is the anesthetic of choice for induction in patients with cardiovascular instability (e.g., trauma, sepsis, geriatric patients). Direct comparator evidence indicates it causes significantly less cardiovascular depression and hypotension than propofol. In a porcine hemorrhagic shock model, alfaxalone-anesthetized pigs maintained a higher systolic arterial pressure (SAP) compared to those receiving propofol [5]. This hemodynamic preservation is critical for maintaining perfusion in compromised patients.

Intramuscular Administration

Unlike propofol, which is restricted to intravenous (IV) use, alfaxalone's cyclodextrin formulation and higher therapeutic index allow for safe and effective intramuscular (IM) administration [6]. This provides a major practical advantage for handling fractious animals or in situations where IV access is challenging, enabling reliable sedation and anesthesia induction via an alternative route.

Application
Selection Property
Validation Focus
Feline hepatic metabolism model
Recovery and glucuronidation context
Half-life and hematological endpoints
Spontaneous ventilation model
Respiratory depression profile
PaCO2 and respiratory rate endpoints
Hemorrhagic shock model
Hemodynamic stability
MAP and cardiac output endpoints
Intramuscular administration research
Route-dependent formulation tolerance
Injection site and absorption kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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